molecular formula C4H2ClFO4S3 B2891302 5-(Chlorosulfonyl)thiophene-3-sulfonylfluoride CAS No. 2248311-99-9

5-(Chlorosulfonyl)thiophene-3-sulfonylfluoride

Cat. No.: B2891302
CAS No.: 2248311-99-9
M. Wt: 264.68
InChI Key: CIVGDZKDPZMWND-UHFFFAOYSA-N
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Description

5-(Chlorosulfonyl)thiophene-3-sulfonylfluoride is a chemical compound with the molecular formula C4H2ClFO4S3 and a molecular weight of 264.71 g/mol It is characterized by the presence of both chlorosulfonyl and sulfonyl fluoride functional groups attached to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chlorosulfonyl)thiophene-3-sulfonylfluoride typically involves the chlorosulfonation of thiophene derivatives. . The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorosulfonation processes, utilizing specialized equipment to handle corrosive reagents and maintain safety standards. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

5-(Chlorosulfonyl)thiophene-3-sulfonylfluoride undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atom in the chlorosulfonyl group can be substituted by nucleophiles such as amines or alcohols.

    Reduction Reactions: The sulfonyl fluoride group can be reduced to sulfonamide under specific conditions.

    Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfone derivatives.

Common Reagents and Conditions

    Substitution: Reagents like amines or alcohols in the presence of a base.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Major Products Formed

    Substitution: Formation of sulfonamide or sulfonate esters.

    Reduction: Formation of sulfonamide derivatives.

    Oxidation: Formation of sulfone derivatives.

Scientific Research Applications

5-(Chlorosulfonyl)thiophene-3-sulfonylfluoride has various applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Chlorosulfonyl)thiophene-3-sulfonylfluoride involves its reactive functional groups. The chlorosulfonyl group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity makes it useful in modifying biomolecules or synthesizing complex chemical structures. The sulfonyl fluoride group can also participate in various chemical transformations, contributing to the compound’s versatility.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chlorosulfonylthiophene-2-sulfonyl fluoride
  • 5-Bromosulfonylthiophene-3-sulfonyl fluoride
  • 5-Chlorosulfonylthiophene-3-sulfonamide

Uniqueness

Compared to similar compounds, it offers distinct advantages in terms of reactivity and the types of chemical transformations it can undergo .

Properties

IUPAC Name

5-chlorosulfonylthiophene-3-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClFO4S3/c5-12(7,8)4-1-3(2-11-4)13(6,9)10/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIVGDZKDPZMWND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1S(=O)(=O)F)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClFO4S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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